A Technical Guide to the Mechanism of Action of BI 853520: A Potent and Selective FAK Inhibitor
A Technical Guide to the Mechanism of Action of BI 853520: A Potent and Selective FAK Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
BI 853520 is a novel, potent, and highly selective small molecule inhibitor of Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase implicated in cancer progression. Operating as an ATP-competitive inhibitor, BI 853520 effectively suppresses FAK autophosphorylation, leading to the disruption of downstream signaling pathways crucial for cell proliferation, migration, and survival. This technical guide provides an in-depth overview of the mechanism of action of BI 853520, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying biological processes.
Core Mechanism of Action
BI 853520 exerts its biological effects through the direct inhibition of Focal Adhesion Kinase (FAK), also known as Protein Tyrosine Kinase 2 (PTK2).[1] FAK is a critical mediator of signaling downstream of integrins and growth factor receptors, playing a pivotal role in cell adhesion, migration, proliferation, and survival.[2][3]
The primary mechanism of BI 853520 is as an ATP-competitive inhibitor .[2] It binds to the ATP-binding pocket of the FAK kinase domain, preventing the binding of ATP and thereby blocking the autophosphorylation of FAK at tyrosine residue 397 (Y397).[1] This autophosphorylation event is the initial and critical step in FAK activation.
Inhibition of FAK autophosphorylation at Y397 by BI 853520 prevents the recruitment and activation of Src family kinases, which are essential for the full catalytic activity of FAK. This blockade disrupts the FAK-Src signaling complex and subsequently inhibits the phosphorylation of downstream substrates, leading to the attenuation of multiple signaling cascades, including the PI3K/AKT/mTOR pathway.[4] The net result is a potent anti-proliferative and anti-migratory effect in cancer cells.
Quantitative Data Summary
The potency and selectivity of BI 853520 have been characterized in a variety of biochemical and cellular assays. The following tables summarize the key quantitative findings.
Table 1: In Vitro Potency of BI 853520
| Assay Type | Target/Cell Line | Parameter | Value | Reference |
| Enzymatic Assay (DELFIA) | Recombinant FAK | IC50 | 1 nM | [2] |
| FRET Assay | Recombinant FAK | IC50 | 38.1 nM | [3] |
| FAK Autophosphorylation | PC-3 Cells | EC50 | 1 nM | [2] |
| Anchorage-Independent Growth | PC-3 Cells | EC50 | 3 nM | [2] |
| Cell Viability | Ovarian Cancer Cells (SKOV3, OVCAR3) | IC50 | Not specified, but dose-dependent decrease observed | [4] |
Table 2: Kinase Selectivity Profile of BI 853520
| Kinase | Assay Type | Parameter | Value | Reference |
| PYK2 (PTK2B) | DELFIA | IC50 | >50,000 nM | [2][5] |
| PYK2 (PTK2B) | FRET | IC50 | 2000 nM | [2] |
| FER | FRET | IC50 | 900 nM | [2] |
| FES | FRET | IC50 | 1040 nM | [2] |
| Kinase Panel (264 kinases) | Biochemical Screen | % Inhibition at 1,000 nM | >50% for only 4 kinases | [6] |
Table 3: In Vivo Pharmacokinetics and Efficacy of BI 853520
| Species | Model | Dosing | Key Findings | Reference |
| Mice | PC-3 Xenograft | 50 mg/kg, oral, daily | Rapid and long-lasting repression of FAK autophosphorylation in tumors. | [7] |
| Mice | Adenocarcinoma Xenografts (16 models) | 50 mg/kg, oral, daily | Varied responses, from complete tumor inhibition to no sensitivity. Sensitivity linked to mesenchymal phenotype (low E-cadherin). | [7] |
| Humans | Phase I Clinical Trial | 200 mg, oral, daily (MTD) | Manageable safety profile, favorable pharmacokinetics. | [5] |
Experimental Protocols
Western Blotting for FAK Phosphorylation
This protocol describes the assessment of FAK autophosphorylation at Y397 in cultured cells treated with BI 853520.
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Cell Culture and Treatment: Plate cancer cells (e.g., SKOV3, OVCAR3) and grow to 70-80% confluency. Treat cells with varying concentrations of BI 853520 (e.g., 0.1, 1, 10 µM) or vehicle control for a specified time (e.g., 12 hours).[4]
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Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
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Protein Quantification: Determine protein concentration of the lysates using a BCA assay.
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SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
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Blocking and Antibody Incubation: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against phospho-FAK (Y397) and total FAK overnight at 4°C.
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Secondary Antibody and Detection: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.
Anchorage-Independent Growth Assay (Soft Agar (B569324) Assay)
This assay measures the ability of cells to grow in an anchorage-independent manner, a hallmark of transformation.
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Prepare Base Agar: Mix 2x culture medium with a sterile 1.2% agar solution to a final concentration of 0.6% agar and dispense into 6-well plates. Allow to solidify.
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Prepare Top Agar with Cells: Resuspend cells (e.g., PC-3) in 2x culture medium and mix with a 0.7% agar solution to a final concentration of 0.35% agar.
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Plating and Treatment: Layer the cell-agar suspension on top of the base agar. Add BI 853520 at various concentrations to the top layer.
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Incubation and Staining: Incubate the plates for 2-3 weeks, feeding with medium containing the inhibitor every 3-4 days. Stain colonies with crystal violet and count using a microscope.
Orthotopic Xenograft Mouse Model
This in vivo model assesses the anti-tumor efficacy of BI 853520 in a more physiologically relevant setting.
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Cell Implantation: Anesthetize immunodeficient mice (e.g., nude mice) and surgically implant tumor cells (e.g., 4 x 10^6 SKOV3 cells) into the relevant organ (e.g., ovary).[4]
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Treatment: Once tumors are established, randomize mice into treatment and control groups. Administer BI 853520 (e.g., 20 mg/kg, orally, five times a week) or vehicle control.[4]
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Tumor Growth Monitoring: Monitor tumor growth over time using imaging techniques (e.g., bioluminescence imaging if using luciferase-expressing cells) or by measuring tumor volume at the end of the study.
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Pharmacodynamic Analysis: At the end of the study, excise tumors and analyze for biomarkers, such as phospho-FAK levels by western blot or immunohistochemistry.[4]
Visualizations
Signaling Pathway of BI 853520 Action
Caption: FAK signaling pathway and the inhibitory action of BI 853520.
Experimental Workflow for Western Blotting
Caption: Workflow for assessing FAK phosphorylation by Western Blot.
References
- 1. BI-853520 |FAK and PTK2 kinase inhibitor | 1227948-82-4 | InvivoChem [invivochem.com]
- 2. Efficacy of the highly selective focal adhesion kinase inhibitor BI 853520 in adenocarcinoma xenograft models is linked to a mesenchymal tumor phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Focal adhesion kinase inhibitor BI 853520 inhibits cell proliferation, migration and EMT process through PI3K/AKT/mTOR signaling pathway in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phase I Study of BI 853520, an Inhibitor of Focal Adhesion Kinase, in Patients with Advanced or Metastatic Nonhematologic Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Efficacy of the highly selective focal adhesion kinase inhibitor BI 853520 in adenocarcinoma xenograft models is linked to a mesenchymal tumor phenotype - PubMed [pubmed.ncbi.nlm.nih.gov]
